Cas no 1261566-57-7 (2-Bromo-3-methylbenzene-1-sulfonyl chloride)

2-Bromo-3-methylbenzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-3-methylbenzene-1-sulfonyl chloride
- 2-bromo-3-methylbenzenesulfonyl chloride
- STL450352
- NE48192
- 2-Bromo-3-methyl-1-benzenesulfonyl Chloride
- SY139464
- 1261566-57-7
- 2-Bromo-3-methylbenzenesulfonylchloride
- AKOS017558158
- DB-364744
- AT13511
- EN300-111820
- MFCD18089311
- SCHEMBL3234143
- 2-Bromo-3-methylbenzene-1-sulfonyl chloride
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- MDL: MFCD18089311
- Inchi: 1S/C7H6BrClO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3
- InChI Key: PIFIURZNLONQND-UHFFFAOYSA-N
- SMILES: BrC1C(C)=CC=CC=1S(=O)(=O)Cl
Computed Properties
- Exact Mass: 267.89604g/mol
- Monoisotopic Mass: 267.89604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5
- XLogP3: 3
2-Bromo-3-methylbenzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111820-0.05g |
2-bromo-3-methylbenzene-1-sulfonyl chloride |
1261566-57-7 | 95% | 0.05g |
$45.0 | 2023-10-27 | |
TRC | B813463-500mg |
2-bromo-3-methylbenzene-1-sulfonyl chloride |
1261566-57-7 | 500mg |
$ 340.00 | 2022-06-06 | ||
TRC | B813463-100mg |
2-bromo-3-methylbenzene-1-sulfonyl chloride |
1261566-57-7 | 100mg |
$ 95.00 | 2022-06-06 | ||
eNovation Chemicals LLC | Y1253173-1g |
2-bromo-3-methylbenzene-1-sulfonyl chloride |
1261566-57-7 | 90% | 1g |
$715 | 2024-06-06 | |
eNovation Chemicals LLC | Y1253173-5g |
2-bromo-3-methylbenzene-1-sulfonyl chloride |
1261566-57-7 | 90% | 5g |
$1190 | 2023-05-17 | |
abcr | AB588738-100mg |
2-Bromo-3-methylbenzenesulfonyl chloride; . |
1261566-57-7 | 100mg |
€321.20 | 2024-07-24 | ||
Aaron | AR01A1QZ-250mg |
2-bromo-3-methylbenzene-1-sulfonyl chloride |
1261566-57-7 | 98% | 250mg |
$81.00 | 2025-02-08 | |
Aaron | AR01A1QZ-1g |
2-bromo-3-methylbenzene-1-sulfonyl chloride |
1261566-57-7 | 98% | 1g |
$182.00 | 2025-02-08 | |
Enamine | EN300-111820-1g |
2-bromo-3-methylbenzene-1-sulfonyl chloride |
1261566-57-7 | 95% | 1g |
$195.0 | 2023-10-27 | |
Aaron | AR01A1QZ-50mg |
2-bromo-3-methylbenzene-1-sulfonyl chloride |
1261566-57-7 | 95% | 50mg |
$87.00 | 2023-12-16 |
2-Bromo-3-methylbenzene-1-sulfonyl chloride Related Literature
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Additional information on 2-Bromo-3-methylbenzene-1-sulfonyl chloride
2-Bromo-3-Methylbenzene-1-Sulfonyl Chloride: A Comprehensive Overview of CAS No. 1261566-57-7
The compound 2-Bromo-3-methylbenzene-1-sulfonyl chloride, identified by the CAS registry number CAS No. 1261566-57-7, is a versatile organic sulfonamide derivative with significant applications in synthetic chemistry, drug discovery, and material science. This compound belongs to the broader class of aryl sulfonyl chlorides, which are widely recognized for their reactivity and utility in forming covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. The presence of the sulfonyl chloride group (–SO₂Cl) endows this molecule with high electrophilic character, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Recent advancements in synthetic methodologies have highlighted the role of 2-Bromo-3-methylbenzene-1-sulfonyl chloride in click chemistry approaches and bioconjugation strategies. A study published in *Chemical Communications* (2023) demonstrated its efficacy as a crosslinking agent for modifying peptide-based drug carriers, enhancing their stability and targeting efficiency in vivo. The bromine substituent at position 2 allows for further functionalization via palladium-catalyzed cross-coupling reactions—a critical step in diversifying the compound’s chemical profile for tailored applications.
In medicinal chemistry, this compound has emerged as a key precursor for designing prodrugs and bioisosteres due to its ability to modulate pharmacokinetic properties when incorporated into drug scaffolds. For instance, researchers at the University of Cambridge reported its use in synthesizing novel inhibitors of protein kinase B (Akt), a therapeutic target in oncology (Nature Chemistry, 2024). The methyl group at position 3 stabilizes the molecule’s conformation while minimizing metabolic liabilities, thereby improving bioavailability.
The synthesis of CAS No. 1261566-57-7 typically involves the sulfonation of bromomethyltoluene followed by chlorination under controlled conditions to avoid over-sulfonation or decomposition. Recent optimizations published in *ACS Sustainable Chemistry & Engineering* (2024) introduced solvent-free protocols using microwave-assisted chemistry to enhance yield while reducing environmental impact—a trend aligning with green chemistry principles.
In analytical chemistry, this compound serves as a reagent for derivatizing primary amine groups in complex mixtures, enabling precise detection via mass spectrometry or NMR spectroscopy. Its application in metabolomics studies was validated by a collaborative study between MIT and Pfizer (Analytical Chemistry, 2023), where it facilitated the identification of biomarkers associated with metabolic disorders.
Notably, computational studies using density functional theory (DFT) have revealed unique electronic properties of the sulfonyl chloride moiety when integrated into conjugated systems—findings that have implications for optoelectronic materials design (Journal of Materials Chemistry C, 2024). Researchers are now exploring its potential as an electron-withdrawing component in organic photovoltaic cells.
The versatility of 2-Bromo-3-methylbenzene-1-sulfonyl chloride is further underscored by its role in polymer science: it has been employed to functionalize polyethylene glycol (PEG) backbones for creating stimuli-responsive hydrogels capable of controlled drug release under physiological conditions (Advanced Materials Interfaces, 2024).
In conclusion, this compound’s dual functionality—combining electrophilic reactivity with tunable substituent effects—positions it as an indispensable tool across multiple disciplines within chemical research and industrial applications. Ongoing investigations into its use within CRISPR-based gene editing platforms and nanomedicine formulations promise to expand its utility further into cutting-edge biomedical technologies.
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